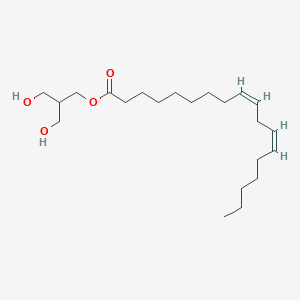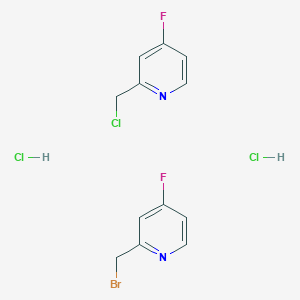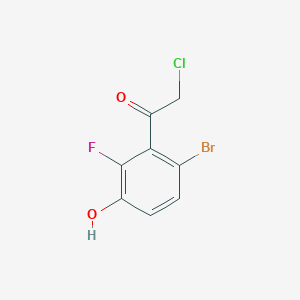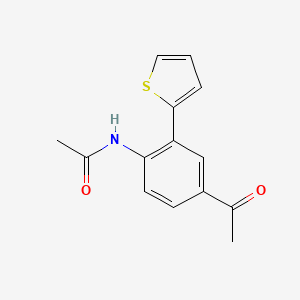![molecular formula C16H28O4 B13719383 Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydropyranyl group attached to a nonenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate typically involves the reaction of ethyl 4-hydroxy-2-nonenoate with dihydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether, which protects the hydroxyl group during subsequent reactions. The reaction conditions generally include:
Reagents: Ethyl 4-hydroxy-2-nonenoate, dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions with suitable nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate involves its interaction with specific molecular targets. The tetrahydropyranyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The ester group can undergo hydrolysis to release the active nonenoate moiety, which can interact with biological targets and pathways.
Comparison with Similar Compounds
Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-nonenoate: Lacks the tetrahydropyranyl protecting group, making it more reactive.
Tetrahydropyranyl ethers: Similar protecting groups used in organic synthesis.
Nonenoate esters: Compounds with similar ester functionalities but different substituents.
The uniqueness of this compound lies in its combination of the tetrahydropyranyl protecting group and the nonenoate ester, providing both stability and reactivity for various applications.
Properties
Molecular Formula |
C16H28O4 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl 4-(oxan-2-yloxy)non-2-enoate |
InChI |
InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3 |
InChI Key |
GSEOPYZMKPSQQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC(=O)OCC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)

![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)

